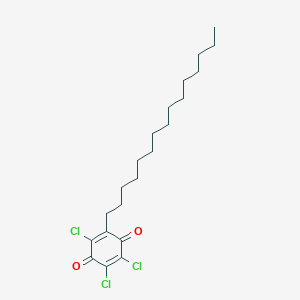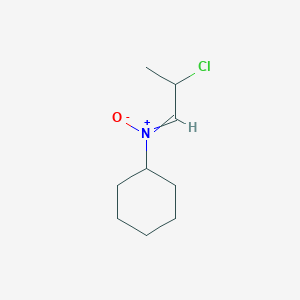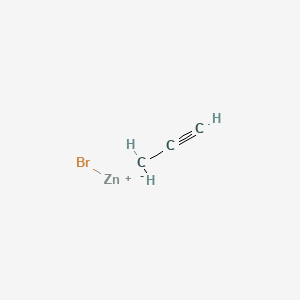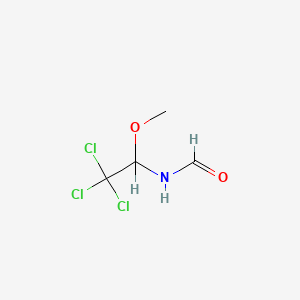
N-(2,2,2-trichloro-1-methoxyethyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-trichloro-1-methoxyethyl)formamide is a chemical compound known for its fungicidal properties. It has been studied for its effectiveness in controlling various plant pathogens, particularly powdery mildews . The compound’s structure includes a formamide group attached to a trichloromethoxyethyl moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2,2,2-trichloro-1-methoxyethyl)formamide can be synthesized through the reaction of 2,2,2-trichloroacetaldehyde with formamide . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-trichloro-1-methoxyethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The trichloromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,2,2-trichloro-1-methoxyethyl)formamide has several applications in scientific research:
Mecanismo De Acción
The fungicidal activity of N-(2,2,2-trichloro-1-methoxyethyl)formamide is attributed to its ability to interfere with the metabolic processes of fungi. The compound targets specific enzymes involved in the synthesis of essential cellular components, leading to the inhibition of fungal growth and reproduction . The exact molecular targets and pathways are still under investigation, but it is believed that the compound disrupts the synthesis of ergosterol, a key component of fungal cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Triforine: Another systemic fungicide with a similar structure and mode of action.
Chloraniformethan: A related compound with fungicidal properties.
Uniqueness
N-(2,2,2-trichloro-1-methoxyethyl)formamide is unique due to its specific structural features, which confer high fungicidal activity and selectivity. Its trichloromethoxyethyl group is particularly effective in enhancing its stability and bioavailability compared to other similar compounds .
Propiedades
Número CAS |
36777-19-2 |
|---|---|
Fórmula molecular |
C4H6Cl3NO2 |
Peso molecular |
206.45 g/mol |
Nombre IUPAC |
N-(2,2,2-trichloro-1-methoxyethyl)formamide |
InChI |
InChI=1S/C4H6Cl3NO2/c1-10-3(8-2-9)4(5,6)7/h2-3H,1H3,(H,8,9) |
Clave InChI |
COEWPFIFRLJWDG-UHFFFAOYSA-N |
SMILES canónico |
COC(C(Cl)(Cl)Cl)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


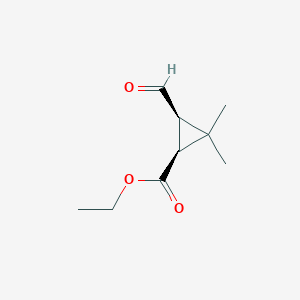

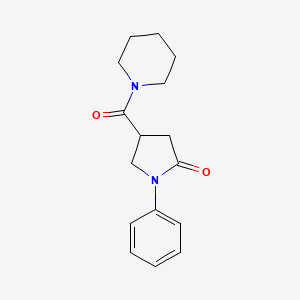
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
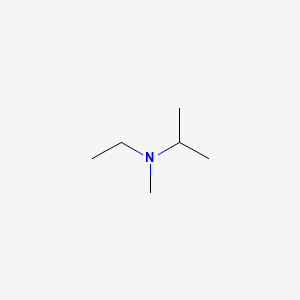
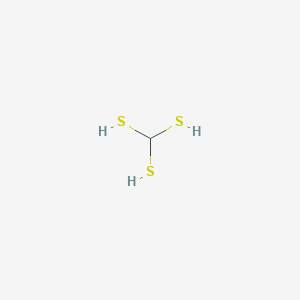

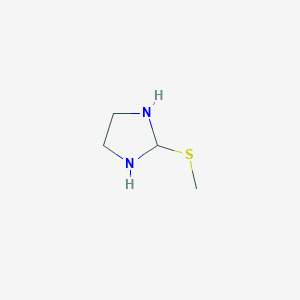
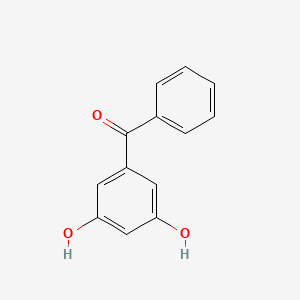
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)

